molecular formula C6H8Cl2N2O2 B2583020 ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride CAS No. 2228676-12-6

ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride

Cat. No. B2583020
CAS RN: 2228676-12-6
M. Wt: 211.04
InChI Key: XMGCXYKFDRDFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride (ECIC) is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. ECIC is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds, and can be used in organic synthesis as a reactant, catalyst, or starting material.

Scientific Research Applications

Corrosion Inhibition

A study by Zhang et al. (2015) explored halogen-substituted imidazoline derivatives, which share a structural similarity to ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of such compounds in protecting metals from corrosion, with a focus on the chloride-substituted compounds showing better inhibitive performance compared to their counterparts (Zhang et al., 2015).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) reported on the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, starting from compounds that include ethyl imidate hydrochlorides. This research showcases the compound's utility in forming complex bases with potential applications in various chemical syntheses and possibly in pharmacological activities (Bekircan & Bektaş, 2008).

Organic Synthesis and Drug Development

Kudzma and Turnbull (1991) presented an expedient synthesis of an α2-adrenergic agonist from a similar imidazole derivative, showcasing the role of such compounds in streamlined drug synthesis processes (Kudzma & Turnbull, 1991).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives, including chloro-substituted compounds, which were shown to be efficient fluorescent probes for mercury ion detection. This application is crucial for environmental monitoring and safety assessments (Shao et al., 2011).

Crystal Structure Analysis

Wu, Liu, and Ng (2005) studied the hydrolysis of a related compound, leading to the analysis of its crystal structure, which provides insights into the molecular geometry and potential interactions in solid-state forms (Wu, Liu, & Ng, 2005).

Mechanism of Action

Target of Action

The primary targets of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may affect multiple biochemical pathways.

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-chloro-1H-imidazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCXYKFDRDFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.